molecular formula C9H20Cl2N2OS B2458326 9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride CAS No. 2375274-69-2

9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride

Cat. No. B2458326
CAS RN: 2375274-69-2
M. Wt: 275.23
InChI Key: STVWSCDIOCMOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride, also known as TBOA, is a potent inhibitor of glutamate transporters. It has been extensively studied for its potential therapeutic applications in neurological disorders.

Mechanism of Action

9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride is a potent inhibitor of glutamate transporters, specifically the excitatory amino acid transporters (EAATs). EAATs are responsible for the clearance of glutamate from the synaptic cleft, and inhibition of these transporters leads to increased glutamate concentration in the synaptic cleft. This leads to enhanced excitability of neurons and can be beneficial in conditions where decreased neuronal activity is observed.
Biochemical and Physiological Effects:
9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride has been shown to increase the concentration of glutamate in the synaptic cleft, leading to enhanced excitability of neurons. This can be beneficial in conditions where decreased neuronal activity is observed, such as in stroke or neurodegenerative diseases. However, excessive glutamate release can lead to excitotoxicity and neuronal damage. Therefore, careful dosing and monitoring is required when using 9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride.

Advantages and Limitations for Lab Experiments

9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride is a potent inhibitor of glutamate transporters and can be used to study the role of glutamate in neurological disorders. It can also be used to study the effects of increased glutamate concentration in the synaptic cleft. However, excessive glutamate release can lead to excitotoxicity and neuronal damage, making careful dosing and monitoring necessary.

Future Directions

1. Development of more potent and selective inhibitors of glutamate transporters.
2. Investigation of the therapeutic potential of 9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride in other neurological disorders.
3. Study of the long-term effects of 9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride on neuronal function and survival.
4. Investigation of the effects of 9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride on other neurotransmitter systems.
5. Development of 9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride derivatives with improved pharmacokinetic properties.

Synthesis Methods

9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride is synthesized by reacting 5,5-dimethyl-1,3-cyclohexanedione with thiourea to obtain 5,5-dimethyl-2-thioxoimidazolidine-4-one. This compound is then reacted with 1,2-dibromoethane to obtain 5,5-dimethyl-2-(2-bromoethyl)thioxoimidazolidine-4-one. Finally, this compound is reacted with 1,2-diaminocyclohexane to obtain 9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride.

Scientific Research Applications

9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to increase the concentration of glutamate in the synaptic cleft, leading to enhanced excitability of neurons. This can be beneficial in conditions where decreased neuronal activity is observed, such as in stroke or neurodegenerative diseases.

properties

IUPAC Name

9-methylimino-9λ6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS.2ClH/c1-10-13(12)7-3-5-9(8-13)4-2-6-11-9;;/h11H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVWSCDIOCMOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S1(=O)CCCC2(C1)CCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride

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